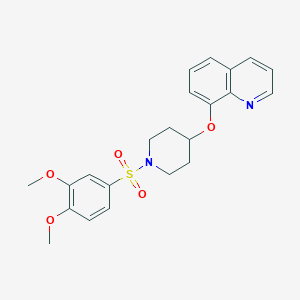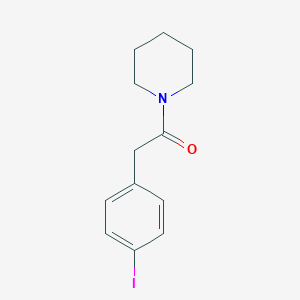![molecular formula C23H27N7O B2635016 (4-phenylpiperazino)[1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone CAS No. 1251632-29-7](/img/structure/B2635016.png)
(4-phenylpiperazino)[1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Pharmacophore Design and Kinase Inhibition
Compounds with tri- and tetra-substituted imidazole scaffolds, similar to the core structure of "(4-phenylpiperazino)[1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone," have been identified as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. These inhibitors are crucial for designing drugs that suppress proinflammatory cytokine release. The research highlights the importance of the hydrophobic pocket II occupancy and the substituted pyridine ring in achieving high binding selectivity and potency against p38 MAP kinase, providing insights for future drug design strategies (Scior et al., 2011).
Cytochrome P450 Isoform Selectivity
The selectivity and potency of chemical inhibitors for Cytochrome P450 (CYP) isoforms in human liver microsomes have been extensively reviewed, highlighting the critical role of such inhibitors in deciphering the involvement of specific CYP isoforms in drug metabolism. This research provides valuable information for predicting drug-drug interactions, which is essential for drug development and safety (Khojasteh et al., 2011).
Arylpiperazine Derivatives Metabolism
Arylpiperazine derivatives, closely related to the compound , have been studied for their metabolism, highlighting the N-dealkylation process to 1-aryl-piperazines. This research sheds light on the metabolic pathways of arylpiperazine derivatives used in clinical applications for treating depression, psychosis, or anxiety, offering insights into their pharmacokinetics and potential effects on neurotransmitter receptors (Caccia, 2007).
DNA Minor Groove Binders
Hoechst 33258 and its analogues, which share structural similarities with "(4-phenylpiperazino)[1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone," are well-known for their strong binding to the minor groove of double-stranded B-DNA. This binding specificity is crucial for fluorescent DNA staining, radioprotection, and inhibition of topoisomerases, demonstrating the diverse applications of such compounds in cell biology and drug design (Issar & Kakkar, 2013).
Formation and Fate of Food Toxicants
Research on the formation and fate of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) highlights the role of lipid oxidation and the Maillard reaction in the production and elimination of processing-related food toxicants. This study is an example of how the chemical properties of compounds with imidazole and pyrimidine structures, similar to the compound of interest, can affect food safety and processing (Zamora & Hidalgo, 2015).
Eigenschaften
IUPAC Name |
(4-phenylpiperazin-1-yl)-[1-(6-piperidin-1-ylpyrimidin-4-yl)imidazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O/c31-23(29-13-11-27(12-14-29)19-7-3-1-4-8-19)20-16-30(18-26-20)22-15-21(24-17-25-22)28-9-5-2-6-10-28/h1,3-4,7-8,15-18H,2,5-6,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSVLJVPZQURRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)N3C=C(N=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-phenylpiperazine-1-carbonyl)-1H-imidazol-1-yl]-6-(piperidin-1-yl)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(2-Ethylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B2634934.png)
![(1R,5S)-8-((5-chloro-2-methoxyphenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2634935.png)
![3-prop-2-yn-1-ylnaphtho[2,1-d][1,3]thiazol-2(3H)-imine](/img/structure/B2634937.png)


![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-cyanophenyl)acetamide](/img/structure/B2634945.png)
![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2634946.png)
![2-[[2-(4-formylphenoxy)acetyl]amino]-N-propylpropanamide](/img/structure/B2634947.png)
![N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(4-fluorobenzyl)oxy]iminoformamide](/img/structure/B2634950.png)


![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2634954.png)
![(5-Chloro-2-methoxyphenyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine](/img/structure/B2634956.png)